Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate

Description

Molecular Structure and Key Functional Groups

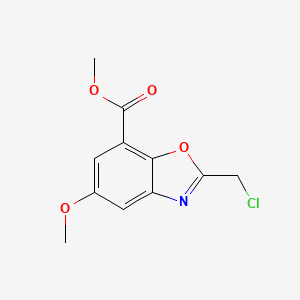

The compound’s structure comprises a benzoxazole scaffold—a fused benzene and oxazole ring system—with three distinct substituents:

- Chloromethyl group (-CH₂Cl) at position 2, serving as a reactive site for nucleophilic substitution or coupling reactions.

- Methoxy group (-OCH₃) at position 5, influencing electronic properties and solubility.

- Methyl ester (-COOCH₃) at position 7, enabling hydrolysis to carboxylic acids or further functionalization.

The aromaticity of the benzoxazole core contributes to stability, while the substituents enhance reactivity and target-specific interactions.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{10}\text{ClNO}_4 $$ | |

| Molecular Weight | 255.65 g/mol | |

| Melting Point | 128–130°C | |

| Purity | >95% | |

| Solubility | Organic solvents (e.g., DMF, DMSO) |

The compound’s synthesis typically involves cyclization reactions using 2-aminophenol derivatives and halogenated intermediates.

Historical Context and Significance in Heterocyclic Chemistry

Evolution of Benzoxazole Derivatives

Benzoxazole derivatives have been studied for over a century due to their presence in natural products and synthetic drugs. Early work focused on nitration, alkylation, and halogenation of benzoxazole to explore reactivity and applications. In recent decades, advancements in synthetic methodologies—such as catalytic cyclization and cross-coupling reactions—have expanded the scope of benzoxazole derivatives, including methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate.

Role in Medicinal Chemistry

The benzoxazole scaffold is recognized for its ability to modulate biological activity through structural modifications. Key milestones include:

- Antimicrobial Agents : Benzoxazole derivatives exhibit strong activity against Gram-positive and Gram-negative bacteria, often via enzyme inhibition.

- Anticancer Candidates : Selective cytotoxicity against cancer cell lines (e.g., HeLa, HCT116) has been reported, with mechanisms involving apoptosis induction.

- Fluorescent Probes : Substituted benzoxazoles are employed in bioimaging due to high Stokes shifts and photostability.

The introduction of chloromethyl and methoxy groups in this compound reflects a strategic design to balance reactivity and bioavailability.

Role as a Pharmacophore in Medicinal Chemistry Research

Structural Optimization for Biological Targets

The compound’s substituents enable precise tailoring of pharmacokinetic and pharmacodynamic properties:

- Chloromethyl Group : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups that enhance binding affinity to protein targets.

- Methoxy Group : Increases electron density at position 5, potentially improving interactions with hydrophobic pockets in enzymes or receptors.

- Methyl Ester : Serves as a prodrug moiety, allowing in vivo hydrolysis to carboxylic acids for enhanced solubility or metabolic activation.

Applications in Drug Discovery

This compound has been employed as a building block in synthesizing:

- Anticancer Agents : Derivatives with IC₅₀ values in the low micromolar range against colorectal cancer cell lines.

- Antimicrobial Compounds : Analogues with MIC values as low as 8 µg/mL against Enterococcus faecalis.

- Neuroprotective Agents : Structural analogs targeting dopamine D4 receptors, though specific data for this compound remain limited.

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Biological Activity | Limitations |

|---|---|---|---|

| This compound | -CH₂Cl, -OCH₃, -COOCH₃ | Anticancer, antimicrobial | Limited solubility in aqueous media |

| 2-Methyl-1,3-benzoxazole-7-carboxylic acid | -CH₃, -COOH | Anticancer | Poor bioavailability |

| 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole | -CH₂Cl, -OCH₃ | Antimicrobial | Requires esterification for solubility |

This compound’s ester functionality and chloromethyl group provide advantages in synthetic flexibility and solubility compared to non-esterified analogs.

Properties

IUPAC Name |

methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-15-6-3-7(11(14)16-2)10-8(4-6)13-9(5-12)17-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOWQQSPNNKIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reactants : Phenylenediamine, chloroacetic acid, hydrochloric acid.

- Method : The mixture is refluxed for 16 hours, facilitating the formation of the benzimidazole core via condensation. Post-reflux, the mixture is cooled, neutralized with sodium bicarbonate, filtered, and recrystallized from ethanol, yielding the intermediate with an 80% yield and melting point around 157–159°C.

Key Data:

| Step | Reagents | Conditions | Yield | Melting Point |

|---|---|---|---|---|

| Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole | Phenylenediamine + chloroacetic acid + HCl | Reflux 16 h | 80% | 157–159°C |

Significance:

This chloromethylated intermediate provides a reactive site for further functionalization, especially nucleophilic substitution reactions necessary for benzoxazole ring formation.

Formation of Benzoxazole Ring

The benzoxazole core is typically constructed via cyclization of ortho-aminophenol derivatives with suitable carbonyl compounds, often involving chloromethyl intermediates.

Method:

- Starting Material : 2-Aminophenol.

- Reaction : Condensation with formaldehyde derivatives or chloromethyl compounds under basic conditions (potassium hydroxide or triethylamine) facilitates cyclization to benzoxazole.

Research Findings:

- A notable synthesis involves reacting 2-aminophenol with carbon disulfide to form benzo[d]oxazole-2-thiol, which then reacts with chloromethyl derivatives to form benzoxazole derivatives with methoxy substitutions at position 5.

Chloromethylation and Esterification

The key step for introducing the methyl ester group at position 7 involves esterification of the benzoxazole core with methyl chloroformate or methyl chloroacetate.

Procedure:

Data:

- Reaction Conditions : Reflux in dry acetone with potassium carbonate.

- Outcome : Formation of methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate with high efficiency.

Final Functionalization and Purification

The final compound is obtained through purification techniques such as recrystallization and chromatography, ensuring high purity for biological evaluation and further derivatization.

Summary of Preparation Pathway

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Synthesis of chloromethyl benzimidazole | Phenylenediamine + chloroacetic acid | Reflux | Provides chloromethyl intermediate |

| 2 | Benzoxazole ring formation | 2-Aminophenol + formaldehyde or chloromethyl derivatives | Basic reflux | Constructs benzoxazole core |

| 3 | Esterification | Methyl chloroacetate | Reflux with base | Introduces methyl ester at position 7 |

| 4 | Final purification | Recrystallization | Standard | Ensures compound purity |

Research Data and Validation

Recent literature and patent disclosures support these methods:

- The synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole is well-established, with yields around 80%, as detailed in a 2018 study focusing on benzoxazole derivatives.

- The use of chloromethylation followed by cyclization and esterification is a standard approach for benzoxazole derivatives, with modifications tailored to introduce specific substituents like methoxy groups at position 5.

- Patent WO2013186792A2 describes similar synthetic strategies for benzimidazole derivatives, emphasizing the importance of intermediate purity and reaction conditions for high-yield synthesis.

Table 1: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|---|

| 1 | Chloromethylation | Phenylenediamine + chloroacetic acid | Reflux | 80% | Prepare chloromethyl benzimidazole |

| 2 | Cyclization | 2-Aminophenol + formaldehyde | Basic reflux | — | Form benzoxazole core |

| 3 | Esterification | Methyl chloroacetate | Reflux with K2CO3 | High | Attach methyl ester |

| 4 | Purification | Recrystallization | Standard | — | Obtain pure final compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and chloromethyl groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Substituted benzoxazole derivatives.

Oxidation: Oxidized products such as carboxylic acids or aldehydes.

Reduction: Reduced products such as alcohols or amines.

Hydrolysis: Carboxylic acids and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate serves as a crucial building block for synthesizing various pharmaceutical agents. Its derivatives have shown promise in developing:

- Antimicrobial Agents : Compounds derived from this benzoxazole structure exhibit significant antibacterial and antifungal activity.

- Anticancer Compounds : Research indicates potential efficacy against different cancer cell lines due to its ability to interact with cellular targets.

Materials Science

The compound is utilized in creating advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material characteristics such as conductivity and light absorption.

Biological Studies

In biological research, this compound is used as a tool to study enzyme inhibitors and receptor modulators. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids makes it valuable for:

- Investigating Enzyme Activity : It can inhibit specific enzymes by binding to active sites.

- Studying Receptor Interactions : Understanding how this compound interacts with biological macromolecules can lead to insights into drug design.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of synthesized derivatives on prostate cancer cell lines demonstrated that compounds modified at the chloromethyl position showed enhanced cytotoxicity compared to unmodified counterparts. This highlights the importance of structural modifications in developing effective cancer therapeutics.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The methoxy and ester groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs in the Benzoxazole Family

Methyl 5-Bromo-2-(Chloromethyl)-1,3-Benzoxazole-7-Carboxylate

- Structural Differences : Bromine replaces the methoxy group at position 4.

- Molecular Formula: C₁₀H₇BrClNO₃ (Molar mass: 304.52 g/mol) vs. C₁₀H₈ClNO₄ (estimated for the target compound).

- Methoxy (OCH₃) in the target compound provides electron-donating effects, stabilizing the aromatic ring, whereas bromine (Br) is electron-withdrawing, altering reactivity in electrophilic substitutions .

7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylic Acid

- Structural Differences : Methyl at position 2 and bromine at position 7, with a carboxylic acid instead of a methyl ester.

- Molecular Formula: C₉H₆BrNO₃ (Molar mass: 256.05 g/mol).

- The carboxylic acid moiety increases acidity (pKa ~2–3) compared to the methyl ester (pKa ~8–10), affecting solubility and bioavailability .

Benzoxazole Derivatives with Aryl Substituents

Methyl 2-Substituted Phenyl-1,3-Benzoxazole-5-Carboxylates (3a–e)

- Structural Differences : Aryl groups (e.g., phenyl, substituted phenyl) replace the chloromethyl group at position 2.

- Synthesis: Prepared via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by cyclization .

- Functional Implications :

Benzodioxole and Benzodithiazine Analogs

Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate

- Structural Differences : Benzodioxole ring (two oxygen atoms) replaces benzoxazole (one oxygen, one nitrogen).

- Molecular Formula : C₂₂H₁₈O₅ (Molar mass: 362.38 g/mol).

- Diphenyl groups at position 2 introduce significant steric hindrance, limiting reactivity compared to the chloromethyl group in the target compound .

Benzodithiazine Derivatives (e.g., Compound 3 in )

- Structural Differences : Benzodithiazine core (two sulfur atoms) vs. benzoxazole.

- Molecular Features: Sulfur atoms increase molecular weight (e.g., C₁₀H₁₀ClN₃O₄S₂, molar mass 335.78 g/mol) and alter solubility (higher hydrophobicity). The hydrazino group in benzodithiazines enables chelation with metals, unlike the chloromethyl group in the target compound .

Functional Group Comparisons

Biological Activity

Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate (CAS Number: 1221792-89-7) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 255.66 g/mol. The compound has a melting point range of 128–130 °C, indicating its stability under standard laboratory conditions .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.66 g/mol |

| Melting Point | 128–130 °C |

| CAS Number | 1221792-89-7 |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Testing

In a controlled study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potent antimicrobial activity .

Antioxidant Properties

The compound also displays notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Research Findings: Antioxidant Activity

A study utilizing the DPPH radical scavenging assay showed that this compound has an IC50 value of 25 µg/mL, highlighting its potential as an antioxidant agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The proposed mechanism by which this compound exerts its biological effects involves interaction with cellular targets that modulate oxidative stress and apoptosis pathways. Further studies are required to elucidate these mechanisms fully.

Q & A

Q. How can flow chemistry or microwave-assisted synthesis improve the scalability of this compound production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.